Topological Polar Surface Area (TPSA) Is ~35% Higher Than Mono-Methoxy Analogs, Enabling Differential Chromatographic Retention and Solubility Profiling
The target compound exhibits a computed TPSA of 35.53 Ų, compared with 26.30 Ų for the closest mono-methoxy analogs—1-(2-methoxyphenyl)-2-methylpropan-1-one (CAS 74786-53-1), 1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 6026-75-1), and 3-methoxy-2-methyl-1-phenylpropan-1-one (CAS 62509-81-3) . This represents an absolute increase of +9.23 Ų (+35.1%), driven by the additional ether oxygen in the 3-methoxy side chain. In reversed-phase HPLC, higher TPSA correlates with reduced retention (shorter tR) for a given LogP, while in normal-phase or HILIC separations it produces stronger retention, offering a distinct selectivity profile [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.53 Ų (computed) |
| Comparator Or Baseline | CAS 74786-53-1, CAS 6026-75-1, CAS 62509-81-3: 26.30 Ų each (computed) |
| Quantified Difference | +9.23 Ų (+35.1%) |
| Conditions | Computed by standard PubChem/XLogP3 methodology; consistent across all comparators |
Why This Matters
Procurement decisions relying on a specific chromatographic retention window or solubility profile cannot substitute a mono-methoxy analog without re-validating the method, as the ~35% PSA difference will alter both retention time and partition behavior.
- [1] Plantaedb. 4'-Methoxyacetophenone. Reference TPSA 26.30 Ų for mono-methoxy phenyl ketone class. https://plantaedb.com/compounds/4-methoxyacetophenone (accessed 2026-04-30). View Source
